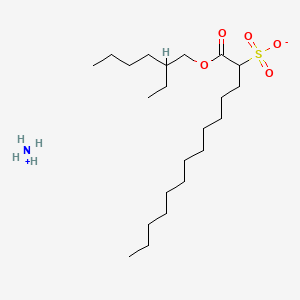
Nonioside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonioside A can be synthesized through several methods, including the ether injection method, thin film hydration method, reverse phase evaporation method, and sonication method . These methods involve the use of nonionic surfactants and cholesterol to form niosomes, which are vesicles that can encapsulate the compound.
Ether Injection Method: This involves dissolving the compound in diethyl ether and injecting it into an aqueous phase containing surfactants. The ether is then evaporated, forming niosomes.
Thin Film Hydration Method: The compound is dissolved in a mixture of chloroform and methanol, which is then evaporated to form a thin film. This film is hydrated with an aqueous phase to form niosomes.
Reverse Phase Evaporation Method: The compound is dissolved in an organic solvent and mixed with an aqueous phase. The mixture is then subjected to sonication and the organic solvent is evaporated to form niosomes.
Sonication Method: The compound is dissolved in an aqueous phase containing surfactants and subjected to sonication to form niosomes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the thin film hydration method due to its efficiency and scalability. This method allows for the production of large quantities of niosomes containing this compound, which can be used for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nonioside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, resulting in reduced derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: Nonioside A is used as a model compound for studying saccharide fatty acid esters and their properties.
Biology: It has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: this compound is being investigated for its potential use in the treatment of inflammatory diseases and diabetes.
Industry: this compound is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.
Mécanisme D'action
The mechanism of action of Nonioside A involves its interaction with various molecular targets and pathways . It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2. This inhibition is achieved through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Additionally, this compound has been shown to modulate glucose metabolism, which contributes to its anti-diabetic effects.
Comparaison Avec Des Composés Similaires
Nonioside A is unique among saccharide fatty acid esters due to its specific structure and biological activities . Similar compounds include:
- Nonioside P
- Nonioside Q
- Nonioside R
- Nonioside S
- Nonioside T
These compounds share similar structural features but differ in their specific fatty acid and saccharide components. This compound stands out due to its potent anti-inflammatory and anti-diabetic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
291293-51-1 |
|---|---|
Formule moléculaire |
C17H30O11 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3-methylbut-3-enoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-16-14(23)13(22)11(20)9(28-16)6-26-17-15(24)12(21)10(19)8(5-18)27-17/h8-24H,1,3-6H2,2H3/t8-,9-,10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 |
Clé InChI |
KNJRIEFLSCUKAY-BNTHRHBTSA-N |
SMILES isomérique |
CC(=C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC(=C)CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


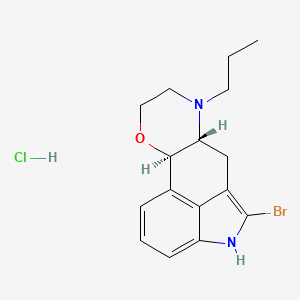

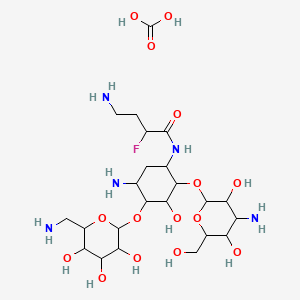
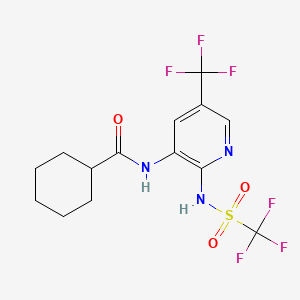

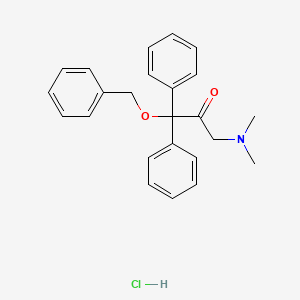

![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

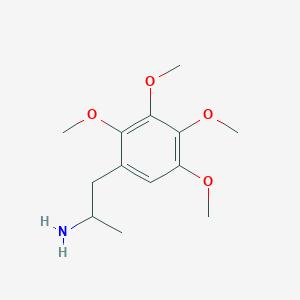
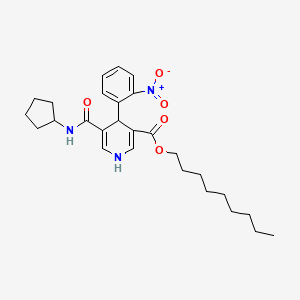

![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
